molecular formula C7H11ClN2O3 B1456465 [3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride CAS No. 612511-84-9

[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride

Cat. No.: B1456465
CAS No.: 612511-84-9
M. Wt: 206.63 g/mol
InChI Key: NJCWXJCDLIEWLI-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)6-3-5(4-8)12-9-6;/h3H,2,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCWXJCDLIEWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride undergoes various chemical reactions, including:

Scientific Research Applications

[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of [3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the methanaminium group can interact with negatively charged sites on proteins, enhancing its binding affinity .

Comparison with Similar Compounds

[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride can be compared with other similar compounds, such as:

Biological Activity

[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride, with the molecular formula C7_7H11_{11}ClN2_2O3_3 and CAS No. 612511-84-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings related to its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The ethoxycarbonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration. The following table summarizes key properties:

PropertyValue
Molecular Weight194.63 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The isoxazole moiety may inhibit specific enzymes or interfere with signaling pathways associated with cell proliferation and inflammation.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a related study demonstrated that indole-isoxazole hybrids showed potent cytotoxic effects against various cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells, with IC50_{50} values ranging from 0.7 to 35.2 µM . This suggests a potential for this compound to exhibit similar activities.

Case Studies and Research Findings

  • Anticancer Screening : In a comparative study involving several isoxazole derivatives, those containing ethoxycarbonyl groups demonstrated enhanced anticancer activity. For example, compounds with methoxy substituents on the phenyl ring showed improved selectivity towards cancer cells over normal cells .
  • Inflammatory Response : Research has indicated that compounds similar to this compound have anti-inflammatory properties by reducing cytokine release such as TNF-α and IFN-γ, which are crucial in inflammatory responses .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundAnticancer Activity (IC50_{50})Anti-inflammatory Effects
This compoundNot yet establishedPotentially beneficial
Indole-isoxazole derivatives0.7 - 35.2 µMSignificant reduction in cytokines
Benzimidazole derivativesVariesModerate anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride
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[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride

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